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molecular formula C5H6O3 B8273135 Acetylacrylate

Acetylacrylate

Cat. No. B8273135
M. Wt: 114.10 g/mol
InChI Key: SRUCYNCHUFMZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08715957B2

Procedure details

FIG. 13 shows pathways from alanine or ornithine to 2,4-pentadienoate. In Step A of FIG. 13, alanine and acetyl-CoA are joined by AKP thiolase to form AKP. In one pathway, AKP is deaminated to acetylacrlate (Step B). The 4-oxo group of acetylacrylate is then reduced and dehydrated to 2,4-pentadienoate (Steps C/D). In an alternative pathway, AKP is converted to 2,4-dioxopentanoate by an aminotransferase or dehydrogenase (Step E). Reduction of the 2- or 4-oxo group of 2,4-dioxopentanoate yields 2-hydroxy-4-oxopentanoate (Step H) or 4-hydroxy-2-oxovalerate (Step K), respectively. 4-Hydroxy-2-oxovalerate can alternately be formed by the reduction of AKP to 2-amino-4-hydroxypentanoate (Step J) followed by transamination or oxidative deamination (Step L). Once formed, 4-hydroxy-2-oxovalerate can be converted to 2,4-pentadienoate in three enzymatic steps as shown in FIG. 12 (Steps B/C/D of FIG. 12). The 2-hydroxy-4-oxopentanoate intermediate can undergo dehydration to acetylacrylate (Step F) followed by reduction and dehydration (Steps C/D).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C.N[C@H](C(O)=O)CCCN.C([O-])(=O)C=CC=C.C(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(=O)C.C(OC(=O)C=C)(=O)C.[O:82]=[C:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85]>>[O:82]=[C:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85].[OH:82][CH:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85].[OH:90][CH:88]([CH3:89])[CH2:87][C:83](=[O:82])[C:84]([O-:86])=[O:85]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCN)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Seven
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form AKP

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)[O-])CC(C)=O
Name
Type
product
Smiles
OC(C(=O)[O-])CC(C)=O
Name
Type
product
Smiles
OC(CC(C(=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08715957B2

Procedure details

FIG. 13 shows pathways from alanine or ornithine to 2,4-pentadienoate. In Step A of FIG. 13, alanine and acetyl-CoA are joined by AKP thiolase to form AKP. In one pathway, AKP is deaminated to acetylacrlate (Step B). The 4-oxo group of acetylacrylate is then reduced and dehydrated to 2,4-pentadienoate (Steps C/D). In an alternative pathway, AKP is converted to 2,4-dioxopentanoate by an aminotransferase or dehydrogenase (Step E). Reduction of the 2- or 4-oxo group of 2,4-dioxopentanoate yields 2-hydroxy-4-oxopentanoate (Step H) or 4-hydroxy-2-oxovalerate (Step K), respectively. 4-Hydroxy-2-oxovalerate can alternately be formed by the reduction of AKP to 2-amino-4-hydroxypentanoate (Step J) followed by transamination or oxidative deamination (Step L). Once formed, 4-hydroxy-2-oxovalerate can be converted to 2,4-pentadienoate in three enzymatic steps as shown in FIG. 12 (Steps B/C/D of FIG. 12). The 2-hydroxy-4-oxopentanoate intermediate can undergo dehydration to acetylacrylate (Step F) followed by reduction and dehydration (Steps C/D).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C.N[C@H](C(O)=O)CCCN.C([O-])(=O)C=CC=C.C(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(=O)C.C(OC(=O)C=C)(=O)C.[O:82]=[C:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85]>>[O:82]=[C:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85].[OH:82][CH:83]([CH2:87][C:88](=[O:90])[CH3:89])[C:84]([O-:86])=[O:85].[OH:90][CH:88]([CH3:89])[CH2:87][C:83](=[O:82])[C:84]([O-:86])=[O:85]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCN)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form AKP

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)[O-])CC(C)=O
Name
Type
product
Smiles
OC(C(=O)[O-])CC(C)=O
Name
Type
product
Smiles
OC(CC(C(=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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